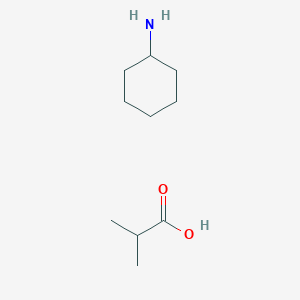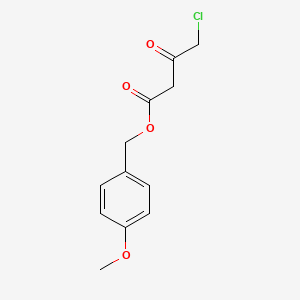
Methyl 4-hydroxyhex-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and an alkyne group on a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Methyl 4-oxohex-5-ynoate.
Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.
Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.
Scientific Research Applications
Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .
Comparison with Similar Compounds
Methyl 4-hydroxyhex-5-ynoate can be compared with other similar compounds, such as:
Methyl 4-hydroxyhexanoate: Lacks the alkyne group, making it less versatile in click chemistry applications.
Methyl 4-hydroxyhex-5-ene: Contains an alkene instead of an alkyne, which affects its reactivity and applications.
Methyl 4-oxohex-5-ynoate:
The uniqueness of this compound lies in its combination of a hydroxyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
118800-10-5 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 4-hydroxyhex-5-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3 |
InChI Key |
OSDRMRSHBFQVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


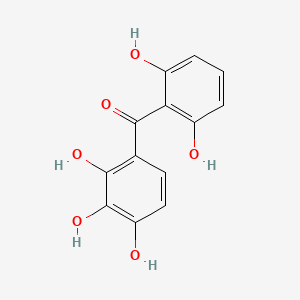
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

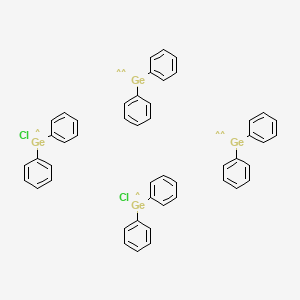
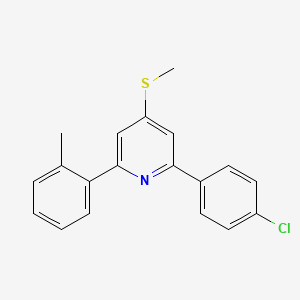
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
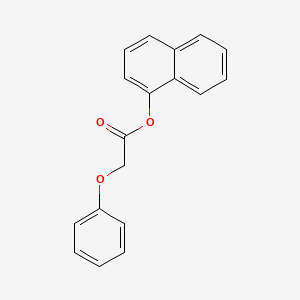
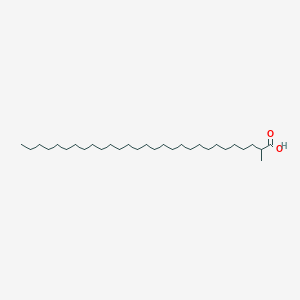
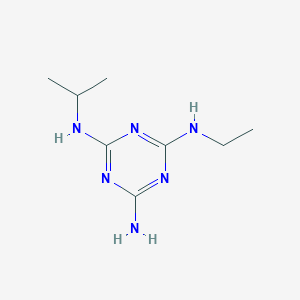
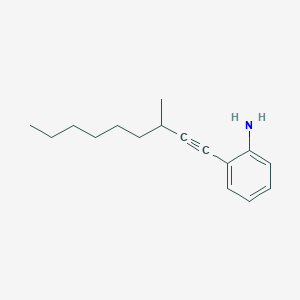
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
